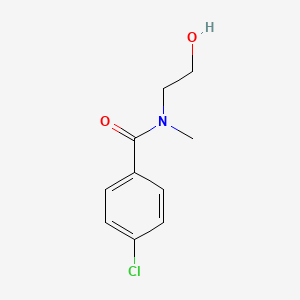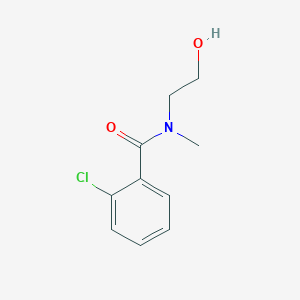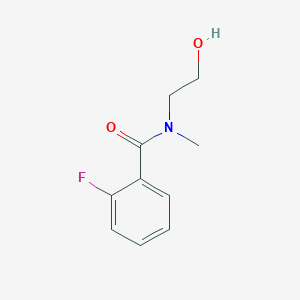
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Despite its widespread use, there has been growing concern about the potential health and environmental risks associated with Triclosan. In
Mécanisme D'action
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of fatty acids in bacteria and fungi. By inhibiting this enzyme, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide disrupts the bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to disrupt hormone regulation in animals, leading to potential health risks. In addition, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to accumulate in the environment and has been detected in human breast milk, urine, and blood.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has several advantages for lab experiments, including its broad-spectrum antibacterial and antifungal activity, and its ability to penetrate cell membranes. However, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide also has limitations, such as its potential toxicity and the development of bacterial resistance.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. One direction is to investigate the potential health and environmental risks associated with 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. Another direction is to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance. Additionally, further research is needed to better understand the mechanism of action of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide and its effects on hormone regulation.
Conclusion
In conclusion, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is a synthetic antibacterial and antifungal agent that has been widely used in personal care products. Despite its effectiveness, there are growing concerns about the potential health and environmental risks associated with 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. Further research is needed to better understand the mechanism of action of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide and its effects on hormone regulation. Additionally, efforts should be made to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance.
Méthodes De Synthèse
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is synthesized through the reaction of 2,4-dichlorophenol with ethylene oxide and methylamine. The resulting product is then acetylated to form the final product, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. The synthesis method of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been well-established and is widely used in the industry.
Applications De Recherche Scientifique
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research applications, such as in vitro experiments, animal studies, and clinical trials. 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propriétés
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCOOJVPIMIGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)

![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B7468612.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)



![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
![Ethyl 5-carbamoyl-2-[[2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7468674.png)